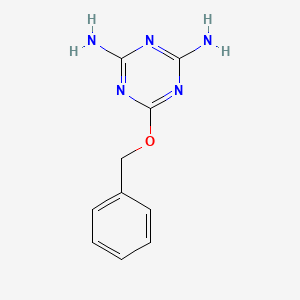

2,4-Diamino-6-benzyloxy-s-triazine

Description

Properties

Molecular Formula |

C10H11N5O |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

6-phenylmethoxy-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |

InChI Key |

FXXUYUZEWHFQJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Diamino-6-benzyloxy-s-triazine chemical structure and properties

This is an in-depth technical guide on 2,4-Diamino-6-benzyloxy-s-triazine , structured for researchers and drug development professionals.

Role: Chemosensitizer & DNA Repair Modulator Primary Application: Oncology (MGMT Inactivation)

Executive Summary

This compound (also known as O⁶-benzyl-2,4-diamino-1,3,5-triazine) is a synthetic heterocyclic compound designed to modulate DNA repair mechanisms in cancer therapy. Unlike traditional antifolates that target dihydrofolate reductase (DHFR), this molecule functions primarily as a pseudosubstrate for O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT) .

By transferring its benzyl group to the active site cysteine of MGMT, it irreversibly inactivates the enzyme. This inactivation prevents the repair of cytotoxic O⁶-alkylguanine DNA lesions induced by alkylating agents (e.g., temozolomide, carmustine), thereby restoring chemosensitivity in resistant tumor cells.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Structure[1]

-

IUPAC Name: 6-(Benzyloxy)-1,3,5-triazine-2,4-diamine

-

Molecular Formula: C₁₀H₁₁N₅O

-

Molecular Weight: 217.23 g/mol

-

Core Scaffold: 1,3,5-Triazine (s-Triazine)[4]

Structural Analysis

The molecule features a symmetrical s-triazine ring substituted at positions 2 and 4 with amino groups (–NH₂) and at position 6 with a benzyloxy group (–OCH₂Ph). The benzyloxy moiety is critical; it mimics the O⁶-benzylguanine substrate required for MGMT inactivation, while the diaminotriazine core provides structural stability and hydrogen-bonding potential similar to the guanine base.

Physicochemical Data

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Typical of amino-triazines |

| Melting Point | 175–185 °C | Dependent on purity/solvate form |

| Solubility | Low in Water; Soluble in DMSO, DMF | Lipophilic benzyl group reduces water solubility |

| pKa | ~4.0–5.0 (estimated) | Weakly basic (triazine ring nitrogens) |

| Stability | Stable under ambient conditions | Hydrolytically stable at neutral pH |

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (

Reaction Mechanism

The precursor, 2,4-diamino-6-chloro-s-triazine (DACT) , reacts with sodium benzyloxide (generated in situ from benzyl alcohol and sodium metal). The benzyloxide anion attacks the electron-deficient carbon at position 6, displacing the chloride ion.

Experimental Protocol (Bench Scale)

-

Reagents:

-

2,4-Diamino-6-chloro-s-triazine (1.0 eq)

-

Benzyl alcohol (Solvent/Reagent, excess)

-

Sodium metal (1.1 eq) or Sodium Hydride (NaH)

-

-

Procedure:

-

Preparation of Alkoxide: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (or NaH) in anhydrous benzyl alcohol at room temperature until hydrogen evolution ceases.

-

Addition: Add 2,4-diamino-6-chloro-s-triazine to the sodium benzyloxide solution.

-

Reaction: Heat the mixture to 100–120 °C for 4–6 hours. Monitor reaction progress by TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Quenching: Cool the reaction mixture to room temperature. Neutralize carefully with dilute acetic acid or HCl to pH ~7.

-

Isolation: Remove excess benzyl alcohol under reduced pressure (high vacuum) or by steam distillation.

-

Purification: Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound via nucleophilic displacement of chloride by sodium benzyloxide.

Pharmacology & Mechanism of Action

Primary Mechanism: MGMT Inactivation

The therapeutic efficacy of alkylating agents (e.g., Temozolomide) is often limited by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT removes the cytotoxic alkyl group from the O⁶-position of guanine, repairing the DNA and allowing the tumor cell to survive.

This compound acts as a pseudosubstrate for MGMT.

-

Binding: The compound enters the active site of MGMT.

-

Transfer: The benzyl group is transferred from the triazine O⁶-position to the active site cysteine (Cys145) of MGMT.

-

Inactivation: This benzylation irreversibly inactivates the MGMT enzyme.

-

Sensitization: With MGMT depleted, the tumor cell cannot repair DNA damage induced by co-administered alkylating agents, leading to apoptosis.

Biological Pathway Diagram

Caption: Mechanism of MGMT inactivation by this compound, preventing DNA repair and enhancing chemotherapy.

Analytical Profiling

To validate the synthesis and purity of the compound, the following analytical signatures are expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 7.3–7.5 ppm: Multiplet (5H, aromatic benzyl protons).δ 5.3 ppm: Singlet (2H, benzylic –OCH₂–).δ 6.0–6.5 ppm: Broad singlets (4H, –NH₂ protons, exchangeable with D₂O). |

| ¹³C NMR | Triazine Carbons: ~160–170 ppm (C2, C4, C6).Benzylic Carbon: ~67–70 ppm (–OCH₂–).Aromatic Carbons: ~127–137 ppm (Phenyl ring). |

| Mass Spectrometry | ESI-MS (M+H)⁺: m/z ~218.1.Fragment ions may show loss of benzyl group (m/z 91). |

| IR Spectroscopy | 3300–3400 cm⁻¹: N–H stretching (primary amines).1500–1600 cm⁻¹: C=N stretching (triazine ring).1050–1150 cm⁻¹: C–O–C ether stretching. |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Potentially Toxic if swallowed.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended) protected from light.

-

Disposal: Incineration as chemical waste containing nitrogen.

References

-

Moschel, R. C., et al. (2001). Pharmaceutical composition comprising this compound and inactivation of O6-alkylguanine-DNA-alkyltransferase.[1][3] US Patent 6,303,604 .[3]

- Wakabayashi, K., et al. (1970). Synthesis of s-Triazine Derivatives. Nippon Dojo-Hiryogaku Zasshi, 41, 193-200.

-

Pegg, A. E. (1990). Mammalian O6-alkylguanine-DNA alkyltransferase: regulation and importance in response to alkylating carcinogenic and therapeutic agents. Cancer Research , 50(19), 6119-6129.

-

Dolan, M. E., & Pegg, A. E. (1997). O6-Benzylguanine and its role in chemotherapy. Clinical Cancer Research , 3(6), 837-847.

Sources

- 1. US6303604B1 - Pharmaceutical composition comprising this compound and inactivation of O6-alkylguanine-DNA-alkyltransferase - Google Patents [patents.google.com]

- 2. CN101380304A - Anticancer sustained-released formulation loaded with blood vessel inhibitor and synergist thereof - Google Patents [patents.google.com]

- 3. NIH Patents and Patent Applications | Technology Transfer [techtransfer.nih.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- (CAS 3397-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Targeting Genomic Instability: The Role of s-Triazine Derivatives in DNA Repair Inhibition

This technical guide details the role of s-triazine (1,3,5-triazine) derivatives in targeting DNA repair mechanisms, specifically focusing on PARP-1 inhibition , Topoisomerase II catalytic inhibition , and the synthetic lethality strategy in oncology.

Executive Summary

The s-triazine (1,3,5-triazine) scaffold is a "privileged structure" in medicinal chemistry due to its symmetrical core, which allows for precise, sequential nucleophilic substitution.[1] While historically known for PI3K/mTOR inhibition, recent structure-activity relationship (SAR) studies have validated s-triazine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and DNA Topoisomerase II . This guide analyzes the mechanistic basis of these interactions, provides protocols for validating DNA repair inhibition, and outlines the therapeutic rationale for dual-targeting strategies.

Mechanistic Architecture

The s-Triazine Scaffold as a Pharmacophore

The electron-deficient nature of the 1,3,5-triazine ring enables it to act as a core scaffold that positions pharmacophores in specific vectors to interact with enzyme active sites.

-

C2, C4, C6 Positioning: The symmetry allows for the attachment of three distinct functional groups (e.g., morpholine, benzimidazole, aniline) to optimize solubility, lipophilicity, and target affinity.

-

Hydrogen Bonding: The ring nitrogens serve as hydrogen bond acceptors, critical for binding in the ATP-binding pockets of kinases (PI3K) and the NAD+-binding pocket of PARP.

Modes of DNA Repair Inhibition

s-Triazine derivatives exert their effects through two primary mechanisms:

A. Direct PARP-1 Inhibition (Base Excision Repair)

PARP-1 detects single-strand breaks (SSBs). Upon binding DNA, it uses NAD+ to synthesize poly(ADP-ribose) (PAR) chains, recruiting repair factors (XRCC1, Ligase III).

-

Mechanism: Certain s-triazine derivatives (e.g., Compound 42 , a tetrahydropyrido-fused triazine) mimic the nicotinamide moiety of NAD+. They competitively bind to the catalytic domain of PARP-1, preventing PARylation.

-

Consequence: Unrepaired SSBs persist and are converted into double-strand breaks (DSBs) during replication, leading to replication fork collapse.

B. Topoisomerase II Catalytic Inhibition

Unlike "poisons" (e.g., doxorubicin) that stabilize the cleavable complex, s-triazine derivatives often act as catalytic inhibitors .[2]

-

Mechanism: They bind to the ATPase domain of Topo II, preventing the ATP hydrolysis required for the enzyme to recover after strand passage.

-

Consequence: The enzyme is locked in a closed clamp conformation or prevented from cycling, halting DNA replication and repair without necessarily causing immediate massive DNA fragmentation, distinguishing them from poisons.

C. Indirect Modulation via PI3K/mTOR

The PI3K/AKT/mTOR pathway cross-talks with the DNA Damage Response (DDR).

-

Causality: Inhibition of PI3K by s-triazines downregulates BRCA1/2 expression (a state known as "BRCAness"). This sensitizes cells to PARP inhibition, creating a context for synthetic lethality .

Visualization: Dual Inhibition Pathway

The following diagram illustrates how s-triazine derivatives induce synthetic lethality by simultaneously targeting the PI3K survival pathway and the PARP DNA repair pathway.

Caption: Mechanism of Synthetic Lethality: s-Triazines inhibit PARP-1 (blocking BER) and PI3K (downregulating BRCA1/2), forcing reliance on compromised repair pathways.

Key s-Triazine Derivatives & Data

The following table summarizes key derivatives identified in recent SAR studies that exhibit dual inhibitory activity or specific DNA repair modulation.

| Compound ID | Core Structure Modification | Target(s) | IC50 (nM) | Primary Mechanism |

| Compound 42 | Tetrahydropyrido[3,4-d]pyrimidine-fused | PARP-1 / PI3Kα | 8.22 (PARP) / 8.25 (PI3K) | Dual inhibition; NAD+ and ATP competition. |

| Compound 75 | Benzimidazole-morpholine hybrid | DHFR / DNA Intercalation | 2.0 (DHFR) | Depletion of dTTP pools; direct DNA intercalation.[3] |

| Compound 44 | Benzofuran-7-carboxamide sub.[4] | PARP-1 / PI3Kα | 13.8 (PARP) / 64.0 (PI3K) | Optimized for PARP selectivity over PI3K. |

| Gedatolisib | Urea-linked s-triazine | PI3K / mTOR | ~0.4 (PI3K) | Indirect DDR modulation via BRCA downregulation. |

Note: Data derived from systematic reviews of s-triazine anticancer activity [1, 2].

Experimental Protocols

Protocol A: Alkaline Comet Assay (DNA Strand Break Detection)

This assay validates the accumulation of DNA strand breaks (SSBs and DSBs) induced by s-triazine treatment.

Objective: Quantify DNA damage (Tail Moment) after treatment. Reagents: Low Melting Point (LMP) Agarose, Normal Melting Point (NMP) Agarose, Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10), Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).

Workflow:

-

Cell Seeding: Seed HCT-116 or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates.

-

Treatment: Treat cells with the s-triazine derivative (at IC50 and 2x IC50) for 24 hours. Include a Positive Control (e.g., 100 µM H2O2 for 15 min) and Vehicle Control (DMSO).

-

Embedding: Mix 10 µL of cell suspension (approx. 10,000 cells) with 75 µL of 0.5% LMP agarose (at 37°C). Pipette onto NMP agarose-coated slides. Cover with coverslip and solidify at 4°C for 10 min.

-

Lysis: Remove coverslips.[5] Immerse slides in cold Lysis Buffer for 1 hour at 4°C (protected from light). Critical: This step removes membranes and histones, leaving nucleoids.

-

Unwinding: Transfer slides to the electrophoresis tank containing Alkaline Electrophoresis Buffer . Incubate for 20-40 minutes to allow DNA unwinding and expression of alkali-labile sites.

-

Electrophoresis: Run at 25V (300 mA) for 30 minutes. Note: Voltage is critical; higher voltage causes excessive tailing.

-

Neutralization & Staining: Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5). Stain with DAPI (1 µg/mL) or SYBR Gold.

-

Analysis: Analyze using fluorescence microscopy. Score 50-100 cells per slide using software (e.g., OpenComet). Calculate % Tail DNA and Olive Tail Moment .

Protocol B: Cell-Free PARP-1 Inhibition Assay

Objective: Confirm direct enzymatic inhibition rather than general cytotoxicity. Method: ELISA-based colorimetric assay.

-

Coating: Coat 96-well plates with histone mixture (substrate for PARylation).

-

Reaction Mix: Add purified human PARP-1 enzyme (0.5 U/well), Biotinylated-NAD+ (substrate), and activated DNA (cofactor).

-

Inhibitor Addition: Add serial dilutions of the s-triazine derivative.

-

Incubation: Incubate for 1 hour at 25°C.

-

Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Workflow Visualization: Screening Pipeline

The following DOT diagram outlines the logical flow for screening novel s-triazine derivatives for DNA repair inhibition efficacy.

Caption: Sequential screening pipeline for validating s-triazine DNA repair inhibitors, moving from biochemical affinity to cellular functional assays.

References

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Source: Molecules (MDPI), 2023. [Link]

-

1,3,5-Triazines: A promising scaffold for anticancer drugs development. Source: European Journal of Medicinal Chemistry, 2017. [Link]

-

Comet Assay Protocol. Source: McGill Radiobiology. [Link]

-

PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Source: Annual Review of Medicine, 2017. [Link]

-

Structure optimization of new tumor-selective s-triazines targeting DNA. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

Sources

Chemosensitization of Glioblastoma to Temozolomide: Overcoming Resistance and Charting Future Therapeutic Landscapes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) stands as the most formidable primary malignant brain tumor in adults, characterized by a grim prognosis with a median overall survival of merely 15 months.[1][2] The standard of care, established by the Stupp protocol, involves maximal surgical resection followed by radiotherapy with concurrent and adjuvant temozolomide (TMZ) chemotherapy.[1][3][4] TMZ, an oral alkylating agent, represents the cornerstone of GBM chemotherapy.[5] However, the clinical efficacy of TMZ is severely hampered by both intrinsic and acquired resistance, a challenge that accounts for treatment failure in over 50% of patients.[3][6] This guide provides a comprehensive exploration of the molecular underpinnings of TMZ resistance in GBM. It further details scientifically-grounded strategies and experimental methodologies aimed at chemosensitizing GBM cells to TMZ, offering a technical roadmap for researchers and drug development professionals dedicated to conquering this devastating disease.

The Clinical Challenge: Temozolomide and the Inevitability of Resistance

Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7 position of guanine and the N3 position of adenine.[7][8] However, the most critical lesion for its anticancer activity is the methylation at the O6 position of guanine (O6-meG).[9] This O6-meG lesion, if unrepaired, mispairs with thymine during DNA replication, triggering a futile cycle of mismatch repair (MMR). This process leads to DNA double-strand breaks and ultimately, apoptotic cell death.[7][10][11]

Despite this potent mechanism, the therapeutic window is often short-lived. The development of resistance is a near certainty, stemming from a complex interplay of DNA repair mechanisms, dysregulated signaling pathways, and the inherent heterogeneity of the tumor, including the presence of resilient glioblastoma stem cells (GSCs).[2][7][12] Understanding these resistance pathways is paramount to designing effective chemosensitization strategies.

Molecular Mechanisms of Temozolomide Resistance

The landscape of TMZ resistance is dominated by several key molecular players and pathways. A successful chemosensitization strategy must be designed to counteract one or more of these defense mechanisms.

The Central Role of MGMT in Direct DNA Repair

The most well-established mechanism of TMZ resistance is the overexpression of O6-methylguanine-DNA methyltransferase (MGMT).[3][6][8] MGMT is a "suicide" enzyme that directly reverses the cytotoxic O6-meG lesion by transferring the methyl group to one of its own cysteine residues, thereby preventing the induction of apoptosis.[6][9]

-

Clinical Significance: The methylation status of the MGMT gene promoter is a powerful predictive biomarker for TMZ response.[10][13] Epigenetic silencing of the MGMT promoter via hypermethylation leads to low or absent MGMT protein expression, rendering tumors more sensitive to TMZ and correlating with improved patient survival.[10][14][15] Conversely, tumors with an unmethylated promoter express high levels of MGMT, conferring significant resistance.[13][14] Intriguingly, TMZ treatment itself can induce the expression of MGMT in some tumors with unmethylated promoters, further compounding the challenge of resistance.[14][16]

The DNA Damage Response (DDR) Network

Beyond MGMT, other DNA repair pathways play crucial roles in mitigating TMZ-induced damage. The cell's DNA Damage Response (DDR) network is a complex signaling cascade that detects DNA lesions, arrests the cell cycle, and coordinates repair.[10][17] While a functional DDR is necessary for TMZ to induce cell death (specifically the MMR pathway), other components can paradoxically contribute to resistance.

-

Base Excision Repair (BER): The BER pathway is responsible for repairing the most common TMZ-induced lesions, N7-methylguanine and N3-methyladenine.[7][8] Key enzymes in this pathway, such as poly (ADP-ribose) polymerase 1 (PARP1) and alkylpurine-DNA-N-glycosylase (APNG), recognize and remove these adducts, preventing them from halting DNA replication or being converted into more lethal damage.[7][8][18] Overactivity of the BER pathway can thus reduce the overall burden of DNA damage and contribute to TMZ resistance.[6]

-

Mismatch Repair (MMR): The MMR system is essential for the cytotoxicity of TMZ in MGMT-deficient cells. It recognizes the O6-meG:T mispairs that form after DNA replication.[7] However, if the MMR system itself is deficient due to mutations, these lesions are tolerated. The cell fails to initiate the futile repair cycles that lead to apoptosis, resulting in profound resistance to TMZ.[6][7][11]

Aberrant Pro-Survival Signaling Pathways

GBM is characterized by the dysregulation of multiple intracellular signaling pathways that promote cell survival, proliferation, and resistance to therapy.[7] These pathways can counteract the pro-apoptotic signals generated by TMZ-induced DNA damage.

-

PI3K/Akt/mTOR Pathway: This pathway is one of the most frequently activated cascades in GBM, with genetic alterations found in up to 88% of tumors.[7][19][20] Activation of PI3K/Akt/mTOR signaling promotes cell survival and can dampen the therapeutic effect of TMZ.[19][21] It influences multiple downstream effectors that regulate apoptosis, cell growth, and metabolism, creating a robust anti-apoptotic environment that shields tumor cells from chemotherapy.[7][22]

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in GBM.[23][24] The most common mutation, EGFRvIII, results in a constitutively active receptor that drives tumor growth and proliferation.[23][25] Activated EGFR signaling can promote TMZ resistance through various mechanisms, including the activation of downstream pro-survival pathways like PI3K/Akt and the induction of multidrug resistance genes.[25][26]

The Contribution of Autophagy and Glioblastoma Stem Cells (GSCs)

-

Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer. In the context of TMZ therapy, it is often viewed as a cytoprotective mechanism that allows tumor cells to survive the stress induced by chemotherapy.[12][27][28] TMZ can induce autophagy, and inhibiting this process has been shown in some models to enhance cell death.[27][29] However, in other contexts, autophagy can promote cell death, highlighting a complex interplay that requires careful dissection.[27]

-

Glioblastoma Stem Cells (GSCs): A subpopulation of cells within the tumor, known as GSCs, possess stem-like properties of self-renewal and differentiation.[12] These cells are considered a major driver of tumor recurrence and therapeutic resistance due to their enhanced DNA repair capacity, quiescent nature, and expression of drug efflux pumps.[3][15] GSCs often exhibit higher MGMT expression and are inherently more resistant to TMZ than the bulk tumor population.[30]

Strategies for Chemosensitization

Based on the mechanisms of resistance, several strategies have been developed to re-sensitize GBM to TMZ. These approaches often involve combination therapies that target specific vulnerabilities in the tumor cells.

Direct Countermeasures: Targeting DNA Repair

The most direct approach to overcoming MGMT-mediated resistance is to inhibit the enzyme itself.

-

Mechanism & Rationale: Small molecule inhibitors like O6-benzylguanine (O6-BG) act as pseudosubstrates, irreversibly inactivating the MGMT protein.[12] This depletes the tumor's ability to repair O6-meG lesions, theoretically restoring TMZ sensitivity in MGMT-expressing tumors.

-

Challenges: While effective in preclinical models, the clinical translation of MGMT inhibitors has been hampered by significant bone marrow toxicity, as the inhibitor also sensitizes healthy hematopoietic cells to TMZ.[3]

Targeting the BER pathway with PARP inhibitors (PARPi) is a clinically advanced strategy.

-

Mechanism & Rationale: PARP1 is a key sensor of DNA single-strand breaks, which are intermediates in the BER process. Inhibiting PARP "traps" the enzyme on the DNA and prevents the repair of N7-meG and N3-meA lesions. This leads to the accumulation of DNA damage, replication fork collapse, and the formation of lethal double-strand breaks, thereby synergizing with TMZ.[7][9]

-

Clinical Context: Several PARP inhibitors have been tested in combination with TMZ. Preclinical studies show that PARP inhibitors can enhance the efficacy of TMZ.[31] However, clinical results have been mixed, with some studies suggesting that the benefit may be limited in tumors that have already developed resistance to TMZ, possibly due to the upregulation of other resistance mechanisms like high MGMT expression.[31]

Exploiting Signaling Addictions: Pathway-Targeted Inhibitors

Given the hyperactivation of this pathway in GBM, inhibitors targeting its key kinases are a logical choice for combination therapy.

-

Mechanism & Rationale: Inhibitors of PI3K, Akt, or mTOR (including dual PI3K/mTOR inhibitors) aim to shut down this critical pro-survival signaling network.[19][20] By blocking anti-apoptotic signals, these inhibitors can lower the threshold for TMZ-induced cell death.[21]

-

Clinical Context: Numerous inhibitors of this pathway have entered clinical trials for GBM.[19] Studies have shown that combining PI3K/mTOR inhibitors with TMZ can result in additive or synergistic cytotoxicity in preclinical models.[20] Challenges remain in optimizing dosing schedules and managing off-target toxicities.

Targeting EGFR has been a major focus of cancer research, but success in GBM has been limited.

-

Mechanism & Rationale: Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies have been developed to block EGFR signaling. The goal is to inhibit the downstream pathways that drive proliferation and survival.

-

Challenges & Innovations: Resistance to EGFR inhibitors in GBM is common.[23] One novel finding is that EGFR inhibition can lead to an increase in tumor necrosis factor (TNF) secretion, activating a survival pathway.[24] This suggests that a combination of EGFR and TNF inhibition could be more effective, particularly in TMZ-resistant recurrent GBM.[24]

Modulating Cellular Processes: Autophagy and Beyond

-

Autophagy Inhibition: Using agents like chloroquine (CQ) or hydroxychloroquine (HCQ) to block the final stages of autophagy is a strategy being explored to prevent this pro-survival response. The rationale is that by preventing the cell from clearing damaged components and recycling nutrients, the cytotoxic stress of TMZ will be enhanced.[32]

-

Targeting GSCs: Strategies aimed at specifically eliminating GSCs are critical for preventing recurrence. These may include targeting unique GSC surface markers (like CD133) or signaling pathways that maintain their "stemness."[3][12]

Summary of Selected Combination Therapies

| Combination Agent(s) | Target/Mechanism | Key Findings | Reference(s) |

| Lomustine | DNA Alkylating Agent | Combination with TMZ significantly extended Overall Survival (OS) in newly diagnosed GBM with methylated MGMT promoters compared to TMZ alone. | [5] |

| Bevacizumab | VEGF Inhibitor | Increases Progression-Free Survival (PFS) but not OS in recurrent GBM. Combination trials with TMZ are ongoing. | [3][33] |

| PARP Inhibitors (e.g., Olaparib, Veliparib) | BER Pathway | Synergizes with TMZ, especially in MGMT-expressing cells. Efficacy may be lost once TMZ resistance is fully developed. | [9][31] |

| PI3K/mTOR Inhibitors (e.g., XL765) | Pro-survival Signaling | Additive cytotoxicity observed when combined with TMZ in preclinical GBM models. | [20] |

| DFMO + Radiation | Polyamine Synthesis | Combination with TMZ and radiation significantly reduced cell viability and proliferation in GBM cell lines. | [34] |

Experimental Models and Protocols for Evaluating Chemosensitization

The successful development of chemosensitizing strategies relies on robust and clinically relevant experimental models.

In Vitro Models: Moving Beyond the Monolayer

Traditional two-dimensional (2D) cell culture has been the workhorse of cancer research, but it often fails to replicate the complex architecture and resistance profiles of in vivo tumors.[35]

-

3D Spheroid and Organoid Models: Three-dimensional (3D) models, such as tumor spheroids or patient-derived organoids, better recapitulate the cell-cell interactions, nutrient gradients, and hypoxic core of a tumor.[36][37] Cells grown in 3D often exhibit increased resistance to chemotherapy compared to their 2D counterparts, providing a more stringent and clinically relevant platform for testing chemosensitizers.[36][38]

In Vivo Models: The Preclinical Proving Ground

-

Xenograft Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a high-fidelity preclinical model. These models can maintain the genetic and histological characteristics of the original tumor, including its response to TMZ.[14][16] They are invaluable for testing the in vivo efficacy and toxicity of novel chemosensitization strategies.

Protocol 1: Assessing Chemosensitization via Cell Viability Assay

Objective: To quantify the ability of a test compound (Compound X) to sensitize GBM cells to TMZ.

Principle: This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells. A synergistic effect is observed if the combination of TMZ and Compound X results in a greater reduction in viability than the additive effect of each agent alone.

Methodology:

-

Cell Plating: Seed GBM cells (e.g., U87MG, T98G, or a patient-derived line) in a 96-well white-walled plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.

-

Drug Preparation: Prepare a 2x concentration stock of TMZ in DMSO/media and a 2x concentration stock of Compound X. Perform serial dilutions to create a range of concentrations for both agents.

-

Treatment:

-

Remove media from the cells.

-

Add 50 µL of media containing the appropriate concentration of TMZ.

-

Immediately add 50 µL of media containing the appropriate concentration of Compound X.

-

Controls are critical: Include wells for untreated cells, vehicle (DMSO) control, TMZ alone, and Compound X alone across the full concentration range.

-

-

Incubation: Incubate the plate for 72 hours (or a time point determined by cell doubling time and drug mechanism) at 37°C, 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot dose-response curves and calculate the IC50 (concentration that inhibits 50% of growth) for TMZ alone and in the presence of a fixed concentration of Compound X.

-

To determine synergy, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Quantifying Apoptosis via Annexin V/PI Staining

Objective: To determine if the chemosensitizing effect of Compound X is due to an increase in TMZ-induced apoptosis.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with Vehicle, TMZ alone, Compound X alone, and the combination of TMZ + Compound X for 24-48 hours.

-

Cell Harvesting:

-

Collect the culture supernatant (which contains floating/dead cells).

-

Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic dissociation solution or trypsin (neutralize quickly).

-

Combine the detached cells with their corresponding supernatant.

-

Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer immediately.

-

Gating Strategy: First, gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

-

Analyze the gated population in a FITC (Annexin V) vs. PI plot.

-

-

Data Interpretation:

-

Lower-left quadrant (Annexin V- / PI-): Live cells.

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells/debris.

-

Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations in the combination treatment group compared to single agents indicates enhanced apoptosis.

-

Visualizing the Complexity: Pathways and Workflows

Diagram 1: Core Mechanisms of TMZ Action and Resistance

This diagram illustrates how TMZ induces cytotoxic DNA lesions and the primary pathways that glioblastoma cells use to resist its effects.

Caption: Core mechanisms of TMZ action and resistance in glioblastoma.

Diagram 2: Signaling Pathways and Chemosensitization Targets

This diagram shows how pro-survival signaling pathways contribute to resistance and how targeted inhibitors can block these signals to sensitize cells to TMZ.

Caption: Targeting pro-survival signaling pathways for TMZ chemosensitization.

Diagram 3: Experimental Workflow for Screening Chemosensitizers

This workflow outlines the logical progression from initial in vitro screening to preclinical in vivo validation of a potential chemosensitizing agent.

Caption: A streamlined workflow for the discovery of TMZ chemosensitizers.

Future Directions and Conclusion

The battle against glioblastoma is a fight against a complex, adaptable, and relentless disease. While TMZ provided a crucial step forward, overcoming the challenge of resistance is the critical next frontier.[3][18] The future of GBM therapy will undoubtedly lie in rational combination strategies tailored to the molecular profile of an individual's tumor.

Key future directions include:

-

Personalized Combination Therapies: Leveraging genomic and proteomic data from patient tumors to select the most effective combination of a TMZ backbone with a targeted agent (e.g., a PARP inhibitor for a tumor with high BER activity or a PI3K inhibitor for one with a PTEN mutation).

-

Novel Drug Delivery Systems: Developing nanocarriers or other systems to co-deliver TMZ and a sensitizing agent across the blood-brain barrier, increasing tumor-specific concentration and reducing systemic toxicity.

-

Immunotherapy Combinations: Investigating the synergy between TMZ-induced immunogenic cell death and immune checkpoint inhibitors to recruit the patient's own immune system to fight the tumor.[32][33]

By systematically dissecting the mechanisms of resistance and employing robust preclinical models to validate novel therapeutic combinations, the research and drug development community can pave the way for more effective treatments that extend survival and improve the quality of life for patients with glioblastoma.

References

- Lee, S. Y. (2016). Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. Cancer Letters, 374(2), 147-154.

- Sarkaria, J. N., et al. (2008). Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells. Molecular Cancer Therapeutics, 7(12), 3844-3854.

- Lee, S. Y. (2016). Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. PubMed, 26945533.

- Lee, S. Y. (2016). Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. Cancer Letters.

- Kaina, B., & Christmann, M. (2022).

- Ahmad, F., et al. (2022). An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance?. Frontiers in Oncology, 12, 989301.

- Zhang, J., et al. (2017). Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma. Frontiers in Pharmacology, 8, 77.

- Cells. (2024). Importance of Autophagy Regulation in Glioblastoma with Temozolomide Resistance. Cells, 13(16), 1332.

- Raval, R. R., et al. (2021). A systematic review of immunotherapies in combination with temozolomide as treatment for glioblastoma. Journal of Neuro-Oncology, 153(3), 427-437.

- Kitange, G. J., et al. (2009). Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts. Neuro-Oncology, 11(3), 281-291.

- Cassidy, J., et al. (2021). Mitigating temozolomide resistance in glioblastoma via DNA damage-repair inhibition. Journal of the Royal Society Interface, 18(177), 20210132.

- Yamashita, S., et al. (2020). MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas. Frontiers in Oncology, 10, 23.

- Jalili, C., Rashidi, I., & Pazhouhi, M. (2018). Novel approaches to reduce temozolomide resistance in glioblastoma multiforme: a review of the literature. World Cancer Research Journal, 5(2), e1077.

- ResearchGate. (2022). SH3GLB1-related autophagy mediates mitochondrial metabolism to acquire resistance against temozolomide in glioblastoma.

- Pacho, F., et al. (2021). Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma. International Journal of Molecular Sciences, 22(11), 5867.

- Palma, J. P., et al. (2018). MGMT Expression Predicts PARP-Mediated Resistance to Temozolomide. Molecular Cancer Research, 16(8), 1216-1226.

- Booth, L., et al. (2018).

- Chen, K. C., et al. (2022). SH3GLB1-related autophagy mediates mitochondrial metabolism to acquire resistance against temozolomide in glioblastoma. Journal of Experimental & Clinical Cancer Research, 41(1), 220.

- Zhang, Y., et al. (2023). Effects and safety of TMZ plus RT combined with other drugs in the treatment of glioblastoma: a network meta-analysis. Cancer Biology & Medicine, 20(3), 1-12.

- Kitange, G. J., et al. (2009). Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts. PubMed, 19276063.

- Gu, C., et al. (2016). Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells. Cancer Chemotherapy and Pharmacology, 77(3), 625-634.

- Wang, X., et al. (2023). Temozolomide-Derived Therapeutic Strategies to Overcome Resistance in Glioblastoma. Journal of Medicinal Chemistry, 66(15), 10243-10271.

- Gkeka, A., et al. (2021). Combination treatment for glioblastoma with temozolomide, DFMO and radiation. Cancer Chemotherapy and Pharmacology, 88(5), 795-806.

- Mathew, R., & Karantza-Wadsworth, V. (2021). Deciphering the Role of Autophagy in Treatment of Resistance Mechanisms in Glioblastoma. Cancers, 13(16), 4008.

- Wikipedia. (n.d.). Glioblastoma. Wikipedia.

- Soni, A., et al. (2024). Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy. Pharmaceutics, 16(2), 271.

- Patel, D., et al. (2022). A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance. Cancers, 14(15), 3747.

- Jhan, J. H., et al. (2015). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. American Journal of Cancer Research, 5(2), 520-531.

- Afrashteh Nour, M., et al. (2024). Emerging Insights into the PI3K/AKT/mTOR Signaling Pathway and Non-Coding RNA-mediated Drug Resistance in Glioblastoma. Current Cancer Drug Targets.

- NC3Rs. (n.d.). A 3D in vitro glioblastoma cell culture system for identification and evaluation of novel radiosensitisers reducing rodent xenograft studies. NC3Rs.

- Shervington, A., et al. (2007). Contribution of PI3K/PTEN-Akt/mTor related signaling pathways in cell growth, migration, and drug resistance of glioblastoma multiforme. Cancer Research, 67(9 Supplement), 3842-3842.

- Koper, K., et al. (2018). Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment. International Journal of Molecular Sciences, 19(11), 3467.

- ResearchGate. (n.d.). Strategies for overcoming drug resistance in GBM.

- Prasad, G., et al. (2011). Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro-Oncology, 13(4), 384-392.

- Munoz, J. L., et al. (2014). Temozolomide induces the production of epidermal growth factor to regulate MDR1 expression in glioblastoma cells. Molecular Cancer Therapeutics, 13(10), 2399-2411.

- An, Z., et al. (2018). Mechanisms of EGFR Resistance in Glioblastoma. Cancers, 10(9), 323.

- O'Connell, M. A., et al. (2022). Cyclotides Chemosensitize Glioblastoma Cells to Temozolomide.

- News-Medical. (2024). New insights into glioblastoma resistance to temozolomide. News-Medical.net.

- Shervington, A., et al. (2019). Efficacy of EGFR plus TNF inhibition in a preclinical model of temozolomide-resistant glioblastoma. Neuro-Oncology, 21(11), 1404-1415.

- ASCO Publications. (2004). Temozolomide combined with radiation as first-line treatment in primary glioblastoma multiforme: Phase I/II-study.

- Clarke, M. J., et al. (2009). Effective sensitization of temozolomide by ABT-888 is lost with development of temozolomide resistance in glioblastoma xenograft lines. Molecular Cancer Therapeutics, 8(2), 407-414.

- Li, Z., et al. (2021). EGFRvIII Promotes the Proneural–Mesenchymal Transition of Glioblastoma Multiforme and Reduces Its Sensitivity to Temozolomide by Regulating the NF-κB/ALDH1A3 Axis. International Journal of Molecular Sciences, 22(21), 11501.

- Zhang, Y., et al. (2022). Characterization of EGFR-reprogrammable temozolomide-resistant cells in a model of glioblastoma.

- Wang, D., et al. (2025). Glioblastoma multiforme: an updated overview of temozolomide resistance mechanisms and strategies to overcome resistance.

- Calviedo, L., et al. (2020). In Vitro Glioblastoma Models: A Journey into the Third Dimension. International Journal of Molecular Sciences, 21(18), 6667.

- MedNexus. (2023). Biomaterial-based in vitro 3D modeling of glioblastoma multiforme.

- Masalha, V., et al. (2023). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. International Journal of Molecular Sciences, 24(13), 10839.

- Frontiers. (2021). 3D models of glioblastoma interaction with cortical cells. Frontiers in Neuroscience.

Sources

- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]

- 7. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]

- 14. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glioblastoma - Wikipedia [en.wikipedia.org]

- 16. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wcrj.net [wcrj.net]

- 19. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Mechanisms of EGFR Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. EGFRvIII Promotes the Proneural–Mesenchymal Transition of Glioblastoma Multiforme and Reduces Its Sensitivity to Temozolomide by Regulating the NF-κB/ALDH1A3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Temozolomide induces the production of epidermal growth factor to regulate MDR1 expression in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Is Autophagy Inhibition in Combination with Temozolomide a Therapeutically Viable Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Importance of Autophagy Regulation in Glioblastoma with Temozolomide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. researchgate.net [researchgate.net]

- 33. A systematic review of immunotherapies in combination with temozolomide as treatment for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A 3D in vitro glioblastoma cell culture system for identification and evaluation of novel radiosensitisers reducing rodent xenograft studies | NC3Rs [nc3rs.org.uk]

- 36. In Vitro Glioblastoma Models: A Journey into the Third Dimension - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues [mdpi.com]

- 38. mednexus.org [mednexus.org]

The Strategic Dance of Structure and Activity: A Deep Dive into 6-Benzyloxy-s-Triazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The symmetrical triazine (s-triazine) core, a six-membered heterocyclic scaffold, has long been a privileged structure in medicinal chemistry, lauded for its synthetic tractability and the diverse pharmacological activities of its derivatives.[1][2] Among the vast chemical space occupied by s-triazines, the 6-benzyloxy-substituted subclass has emerged as a particularly promising chemotype, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors and anticancer agents.[3][4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 6-benzyloxy-s-triazines, offering insights into the rational design of potent and selective modulators of biological targets.

The s-Triazine Core: A Versatile Platform for Drug Discovery

The s-triazine ring system, characterized by alternating carbon and nitrogen atoms, offers a unique electronic and structural foundation for molecular design. Its weakly basic nature and lower resonance energy compared to benzene make it amenable to nucleophilic substitution reactions, allowing for the controlled and sequential introduction of various substituents at the 2, 4, and 6 positions.[1] This synthetic versatility is a key advantage, enabling the systematic exploration of chemical space to optimize biological activity.

The biological significance of s-triazine derivatives is well-established, with applications spanning from anticancer and antimicrobial to antimalarial and antiviral agents.[5][6] The ability to modulate the physicochemical properties and biological activity through substitution has made the s-triazine scaffold a cornerstone in the design of targeted therapies.

The Crucial Role of the 6-Benzyloxy Moiety

The introduction of a benzyloxy group at the 6-position of the s-triazine ring imparts distinct characteristics that significantly influence the molecule's interaction with biological targets. The benzyl group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are critical for binding to the active sites of enzymes, particularly kinases.

The strategic importance of the benzyloxy group lies in its capacity to be readily modified. Substituents on the phenyl ring of the benzyloxy moiety can be systematically varied to probe the steric and electronic requirements of the target's binding pocket. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of 6-Benzyloxy-s-Triazines as Kinase Inhibitors

Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, most notably cancer. Several studies have highlighted the potential of 6-benzyloxy-s-triazines as potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is a central regulator of cell growth and is frequently hyperactivated in various cancers.[3][4]

The 2- and 4-Position Substituents: Key Determinants of Potency and Selectivity

While the 6-benzyloxy group often serves as a crucial anchor, the substituents at the 2- and 4-positions of the s-triazine ring play a pivotal role in dictating the potency and selectivity of the inhibitor.

Key SAR Observations:

-

Amino Substituents: The presence of amino groups, particularly small, flexible amines, at the 2- and 4-positions is often favorable for activity. These groups can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase active site.

-

Morpholino and Piperidine Moieties: The incorporation of morpholino and piperidine rings at the 2- and/or 4-positions has been shown to enhance anticancer activity.[4] The oxygen atom of the morpholine ring, for instance, can form a key hydrogen bond with the hinge region of PI3K, contributing to potent inhibition.

-

Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents at all three positions, is a critical factor for cell permeability and oral bioavailability. A balance must be struck to ensure sufficient solubility and membrane transport.

The following diagram illustrates the general SAR principles for 6-benzyloxy-s-triazines as kinase inhibitors.

Caption: Key SAR features of 6-benzyloxy-s-triazines as kinase inhibitors.

Quantitative SAR (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structures of 6-benzyloxy-s-triazine derivatives with their biological activities. These models can aid in predicting the activity of novel compounds and guide the design of more potent inhibitors. Electrotopological state indices, for example, have been used to develop QSAR models for triazine derivatives as DHFR inhibitors.[7]

Synthetic Strategies for 6-Benzyloxy-s-Triazines

The synthesis of 6-benzyloxy-s-triazines typically starts from the readily available and inexpensive 2,4,6-trichloro-s-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms allows for a stepwise and controlled nucleophilic substitution, enabling the introduction of different substituents at each position.

General Synthetic Workflow

The following diagram outlines a typical synthetic workflow for the preparation of 2,4-diamino-6-benzyloxy-s-triazines.

Caption: General synthetic workflow for 2,4-diamino-6-benzyloxy-s-triazines.

Detailed Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a disubstituted amino, monosubstituted benzyloxy-s-triazine.

Step 1: Synthesis of 2-Amino-4,6-dichloro-s-triazine

-

Dissolve 2,4,6-trichloro-s-triazine in a suitable solvent (e.g., acetone, THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of the first amine (1 equivalent) and a base (e.g., NaHCO₃, Et₃N) in the same solvent.

-

Stir the reaction mixture at 0-5 °C for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 2,4-Diamino-6-chloro-s-triazine

-

Dissolve the 2-amino-4,6-dichloro-s-triazine intermediate in a suitable solvent.

-

Add a solution of the second amine (1 equivalent) and a base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction as described in Step 1 to isolate the disubstituted product.

Step 3: Synthesis of this compound

-

Dissolve the 2,4-diamino-6-chloro-s-triazine intermediate in a suitable solvent (e.g., DMF, dioxane).

-

Add benzyl alcohol (or a substituted benzyl alcohol) and a strong base (e.g., NaH, K₂CO₃).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final 6-benzyloxy-s-triazine derivative.

Biological Evaluation of 6-Benzyloxy-s-Triazines

The biological evaluation of newly synthesized 6-benzyloxy-s-triazine derivatives is crucial to determine their potency and mechanism of action. A variety of in vitro and cell-based assays are employed for this purpose.

In Vitro Kinase Inhibition Assays

Biochemical assays are used to directly measure the inhibitory activity of the compounds against purified kinases.

Protocol: Kinase-Glo® Luminescent Kinase Assay [3]

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., PI3K, mTOR)

-

Kinase-specific substrate

-

Kinase-Glo® Reagent

-

Kinase buffer

-

ATP

-

Test compounds (serially diluted)

Procedure:

-

Prepare the kinase reaction by combining the kinase, substrate, and kinase buffer in a multi-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period.

-

Add the Kinase-Glo® Reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are essential to evaluate the efficacy of the compounds in a more physiologically relevant context.

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test compounds

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Future Perspectives and Conclusion

The 6-benzyloxy-s-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic exploration of SAR, guided by rational design and aided by computational methods, will undoubtedly lead to the development of more potent and selective drug candidates. Future research should focus on:

-

Exploring a wider range of substituents on both the benzyloxy ring and the 2- and 4-positions of the triazine core to further refine SAR.

-

Investigating the impact of stereochemistry on biological activity, particularly for chiral substituents.

-

Developing compounds with improved pharmacokinetic profiles to enhance their in vivo efficacy.

-

Elucidating the detailed molecular mechanisms of action through structural biology and advanced biochemical techniques.

References

[8] s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC. [Link]

[1] Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed. [Link]

[9] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega. [Link]

[5] Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [Link]

[10] Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC. [Link]

[4] Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. [Link]

[6] The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. [Link]

[11] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. [Link]

[12] The Antitumor Activity of s-Triazine Derivatives - Encyclopedia.pub. [Link]

[2] Privileged s-triazines: structure and pharmacological applications - PubMed. [Link]

[13] Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - RSC Publishing. [Link]

[14] Structure-activity relationships for benzotriazine di-N-oxides - PubMed - NIH. [Link]

[15] New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC. [Link]

[16] Exploring s-triazine derivatives as anticancer agents. [Link]

Synthesis, crystal structure and biological properties of a new series of lipophilic s-triazines, dihydrofolate reductase inhibitors - ElectronicsAndBooks. [Link]

[17] Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][3][8][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an In - ACS Publications - American Chemical Society. [Link]

[18] Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists - PubMed. [Link]

[19] Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC. [Link]

[7] QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State - DocsDrive. [Link]

[20] inhibitors of dihydrofolate reductase: molecular docking and adme studies - world wide journals. [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged s-triazines: structure and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. docsdrive.com [docsdrive.com]

- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Structure-activity relationships for benzotriazine di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. worldwidejournals.com [worldwidejournals.com]

The Strategic Sabotage of a Guardian: A Technical Guide to Pseudo-substrate Inhibitors of MGMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methylguanine-DNA methyltransferase (MGMT) is a pivotal DNA repair protein that safeguards genomic integrity by reversing alkylation damage at the O6 position of guanine.[1][2] While this function is crucial for preventing mutagenesis and carcinogenesis, it also presents a significant challenge in oncology, as it confers resistance to a major class of chemotherapeutic alkylating agents.[3][4] This guide provides an in-depth exploration of pseudo-substrate inhibitors, a class of molecules designed to strategically inactivate MGMT, thereby sensitizing cancer cells to alkylating drug therapy. We will delve into the mechanistic underpinnings of this inhibition, profile key inhibitory agents, detail methodologies for their evaluation, and discuss their clinical significance. This document serves as a comprehensive resource for researchers and drug development professionals dedicated to overcoming chemotherapy resistance.

The Guardian of the Genome: Understanding MGMT's Role and Mechanism

The MGMT protein, also known as O6-alkylguanine-DNA alkyltransferase (AGT), functions as a "suicide" enzyme. It directly repairs DNA damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site.[2][5] This action is stoichiometric; one molecule of MGMT repairs one lesion and is subsequently ubiquitinated and targeted for proteasomal degradation.[5] The cell must then synthesize new MGMT protein to restore its DNA repair capacity.

The primary cytotoxic lesion induced by many clinically important alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), is O6-alkylguanine.[1][6] If left unrepaired, this adduct can lead to mispairing with thymine during DNA replication, triggering the mismatch repair (MMR) pathway, which can ultimately result in cell cycle arrest and apoptosis.[3][7] Therefore, high levels of MGMT activity in tumor cells can effectively negate the therapeutic efficacy of these drugs, leading to treatment resistance.[8]

Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing of the MGMT gene promoter via hypermethylation, are significantly more sensitive to alkylating agents.[4][9] This has made MGMT promoter methylation status a critical predictive biomarker in glioblastoma, guiding treatment decisions.[9][10]

Caption: MGMT repairs DNA alkylation, leading to cell survival. Pseudo-substrate inhibitors inactivate MGMT, enhancing chemotherapy-induced cell death.

The Art of Deception: Mechanism of Pseudo-substrate Inhibition

The discovery that MGMT can act on free O6-alkylguanine bases paved the way for the development of pseudo-substrate inhibitors.[11] These molecules are structural analogs of O6-methylguanine that act as "decoy" substrates for MGMT.[12][13] They bind to the active site of the enzyme, and in a similar fashion to the repair of an actual DNA lesion, the inhibitor's alkyl or aryl group is transferred to the active site cysteine residue.[14][15] This covalent modification irreversibly inactivates the MGMT protein, depleting the cell's capacity for DNA repair.[14][16]

By pre-treating cancer cells with a pseudo-substrate inhibitor, researchers and clinicians can effectively shut down this key resistance mechanism before administering an alkylating agent. This strategic inactivation sensitizes the tumor to the cytotoxic effects of the chemotherapy, potentially overcoming pre-existing or acquired resistance.[17][18]

Caption: Pseudo-substrate inhibitors irreversibly inactivate MGMT by transferring a chemical group to its active site cysteine.

Key Pseudo-substrate Inhibitors: Profiles and Properties

A significant number of pseudo-substrate inhibitors have been synthesized and evaluated over the past decades.[19] Two of the most extensively studied and clinically relevant agents are O6-benzylguanine (O6-BG) and lomeguatrib (PaTrin-2).

O6-benzylguanine (O6-BG)

O6-BG is a potent and specific inactivator of MGMT.[11] It acts as a substrate for MGMT, transferring its benzyl group to the enzyme's active site cysteine, thereby irreversibly inactivating it.[14][15] Numerous preclinical studies have demonstrated that O6-BG effectively sensitizes a wide range of cancer cell lines and tumor xenografts to the cytotoxic effects of alkylating agents like BCNU and temozolomide.[5][11] Clinical trials have established that O6-BG can effectively deplete MGMT activity in both tumor and normal tissues.[6][20] However, this systemic depletion also increases the myelosuppressive toxicity of the accompanying alkylating agent, necessitating careful dose adjustments.[5][18]

Lomeguatrib (PaTrin-2, O6-(4-bromothenyl)guanine)

Lomeguatrib is another potent, second-generation pseudo-substrate inhibitor of MGMT.[21][22] It was developed through a collaboration that aimed to create more effective MGMT inactivators.[22] Lomeguatrib also acts as a suicide inhibitor, irreversibly binding to the active site of MGMT.[16] In preclinical models, lomeguatrib has been shown to effectively inactivate MGMT and enhance the anti-tumor activity of temozolomide in various cancer models, including melanoma and breast cancer xenografts.[23][24] Clinical trials have explored its use in combination with alkylating agents like dacarbazine and temozolomide, demonstrating its ability to increase the hematological toxicity of these agents, consistent with effective MGMT inhibition.[13][25]

| Inhibitor | Chemical Name | IC50 (Cell-free) | Key Features |

| O6-benzylguanine (O6-BG) | O6-benzylguanine | ~20-100 nM | The prototypical pseudo-substrate inhibitor; extensively studied preclinically and clinically.[11][14] |

| Lomeguatrib (PaTrin-2) | 6-[(4-Bromo-2-thienyl)methoxy]-9H-purin-2-amine | 9 nM | A potent second-generation inhibitor with high efficacy in preclinical models.[21][26] |

| NU2058 | - | - | Functions similarly to O6-BG, forming a covalent complex with MGMT.[16] |

| O6-Ethylguanine | O6-Ethylguanine | - | Acts as a substrate for MGMT, leading to its inactivation.[16] |

Table 1: Properties of Key MGMT Pseudo-substrate Inhibitors. IC50 values can vary depending on the assay conditions and cell type.

Experimental Evaluation of MGMT Inhibitors: Protocols and Methodologies

The characterization and validation of MGMT pseudo-substrate inhibitors require a robust set of experimental assays. These methodologies can be broadly categorized into biochemical (cell-free) assays and cell-based assays.

Biochemical Assays for MGMT Activity

Biochemical assays directly measure the activity of MGMT in cell or tissue lysates. The "gold standard" method involves measuring the transfer of a radiolabeled alkyl group from a DNA substrate to the MGMT protein.[27]

Protocol: Radiolabeled Oligonucleotide-Based MGMT Activity Assay

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Substrate Preparation: Synthesize or procure a DNA oligonucleotide containing a single O6-methylguanine lesion with a radiolabel (e.g., 3H or 32P) on the methyl group.

-

Reaction Incubation: Incubate a defined amount of cell lysate protein with the radiolabeled oligonucleotide substrate in a reaction buffer at 37°C for a specified time (e.g., 1-2 hours). For inhibitor testing, pre-incubate the lysate with varying concentrations of the pseudo-substrate inhibitor before adding the radiolabeled substrate.

-

Protein Precipitation: Stop the reaction and precipitate the protein using an acid (e.g., perchloric acid).

-

Washing: Wash the protein pellet multiple times to remove the unreacted radiolabeled oligonucleotide.

-

Quantification: Resuspend the protein pellet and quantify the radioactivity transferred to the protein using liquid scintillation counting.

-

Data Analysis: Calculate MGMT activity as fmol of methyl group transferred per mg of total protein. For inhibitor studies, plot activity versus inhibitor concentration to determine the IC50 value.

Causality and Self-Validation: This assay provides a direct and quantitative measure of MGMT's enzymatic activity.[27] The stoichiometric nature of the reaction ensures that the measured radioactivity is directly proportional to the amount of active MGMT in the lysate. Including a known MGMT-proficient (e.g., TK6+MGMT) and an MGMT-deficient (e.g., TK6) cell line as positive and negative controls, respectively, is crucial for validating the assay's performance.[27][28]

Cell-Based Assays

Cell-based assays are essential for determining the efficacy of an inhibitor in a more physiologically relevant context.

Protocol: MTT/MTS Cell Viability Assay for Chemosensitization

-

Cell Plating: Seed cancer cells (e.g., MCF-7, LN18) in 96-well plates at a predetermined density and allow them to attach overnight.

-

Inhibitor Pre-treatment: Treat the cells with a fixed, non-toxic concentration of the pseudo-substrate inhibitor (e.g., 10 µM Lomeguatrib) or vehicle control for a defined period (e.g., 2-4 hours) to allow for MGMT depletion.[26]

-

Alkylating Agent Treatment: Add increasing concentrations of an alkylating agent (e.g., temozolomide) to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 4-5 days).

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Read the absorbance on a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot cell viability versus alkylating agent concentration for both the inhibitor-treated and untreated groups. A leftward shift in the dose-response curve for the inhibitor-treated group indicates chemosensitization.

Causality and Self-Validation: This assay directly assesses the functional consequence of MGMT inhibition—increased sensitivity to alkylating agents. Comparing the effect in an MGMT-proficient cell line with an isogenic MGMT-deficient line can confirm that the observed sensitization is indeed MGMT-dependent.

Other Supporting Assays

-

Western Blotting: To visually confirm the depletion of MGMT protein levels following inhibitor treatment.[7]

-

Fluorescent Reporter Assays: Newer methods using DNA-based fluorescent probes that signal MGMT repair activity in real-time, offering a high-throughput alternative to radiolabeled assays.[27]

-

MGMT Promoter Methylation Analysis: Techniques like methylation-specific PCR (MSP) or pyrosequencing are used to determine the baseline MGMT expression status of the cells being tested, which is crucial for interpreting chemosensitization results.[10][29][30]

Caption: A multi-step workflow for the comprehensive evaluation of novel MGMT pseudo-substrate inhibitors.

Clinical Landscape and Future Directions

The clinical application of MGMT pseudo-substrate inhibitors is a testament to the power of mechanism-based drug design. Clinical trials have confirmed that agents like O6-BG and lomeguatrib can effectively deplete MGMT activity in patients.[6][13] This has been successfully leveraged to enhance the efficacy of alkylating agents in various cancers, including glioblastoma, melanoma, and colorectal cancer.[5][17][25]

However, the major challenge remains the therapeutic window. Because these inhibitors systemically deplete MGMT in both tumor and healthy tissues, they can exacerbate the toxicity of alkylating agents, particularly myelosuppression.[18] This necessitates dose reductions of the chemotherapeutic agent, which may compromise its overall efficacy.

Future research is focused on several key areas:

-

Tumor-Targeted Delivery: Developing strategies to selectively deliver MGMT inhibitors to tumor tissue, thereby minimizing systemic toxicity.

-

Novel Inhibitor Design: Synthesizing new pseudo-substrates with improved pharmacokinetic properties and potentially higher affinity for MGMT.[22]

-

Combination Therapies: Exploring the synergy of MGMT inhibition with other DNA damage response (DDR) inhibitors, such as PARP or ATR inhibitors, particularly in MGMT-deficient tumors.[31]

-

Biomarker Refinement: Improving assays to precisely quantify MGMT activity in tumors to better select patients who are most likely to benefit from this therapeutic strategy.[27][32]

Conclusion

Pseudo-substrate inhibitors of MGMT represent a highly rational and targeted approach to overcoming a significant mechanism of chemotherapy resistance. By acting as molecular decoys, these agents effectively disarm the cell's primary defense against therapeutic alkylating agents. While challenges related to systemic toxicity persist, the foundational principle of strategic MGMT inactivation has been firmly established in both preclinical and clinical settings. Continued innovation in drug design, targeted delivery, and combination strategies will undoubtedly refine this powerful therapeutic concept, offering new hope for patients with resistant malignancies.

References

-

Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC. (2019-02-27). PLOS ONE. [Link]

-

The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC. Clinical Cancer Research. [Link]

-

The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed. (2024-01-11). Cancers. [Link]

-

The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC. Cancers. [Link]

-

Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC. British Journal of Cancer. [Link]

-

Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC. Cancers. [Link]

-

MGMT inhibitor Lomeguatrib Small Molecule (Tool Compound) - Ximbio. Ximbio. [Link]

-